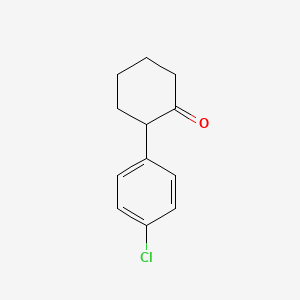

2-(4-Chlorophenyl)cyclohexan-1-one

Description

Properties

Molecular Formula |

C12H13ClO |

|---|---|

Molecular Weight |

208.68 g/mol |

IUPAC Name |

2-(4-chlorophenyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H13ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11H,1-4H2 |

InChI Key |

GRRKOPXUFPWKHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 2-(4-Chlorophenyl)cyclohexan-1-one with structurally related compounds, highlighting substituents, molecular weights, and key properties:

Key Research Findings

Enantioselectivity: Hydroxy-substituted analogs achieve >98% ee in aldol reactions, outperforming non-chiral derivatives .

Lipophilicity Trends: Chlorophenyl groups increase logP (3.57 vs. 2.89 for non-halogenated analogs), enhancing membrane permeability .

Regulatory Status : MXE and related compounds are classified as Schedule I drugs due to abuse liability .

Preparation Methods

Trifluoroacetic Anhydride-Mediated Esterification

The patent WO2013014486A1 details a two-step process for synthesizing structurally related cyclohexanone derivatives. While targeting a different final product, its methodology provides a template for 2-(4-chlorophenyl)cyclohexan-1-one synthesis:

Step 1: Esterification of Cyclohexanol Intermediate

-

Reagents : Trifluoroacetic anhydride (TFAA), pyridine, DMAP catalyst

-

Conditions : 0°C → RT, dichloromethane solvent

-

Reaction :

Step 2: Base-Promoted Elimination

-

Reagents : DABCO or DIEA in toluene/xylene

-

Mechanism : E2 elimination removing trifluoroacetyl group

-

Outcome : Forms cyclohexene intermediate, subsequently oxidized to ketone

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base | DABCO | 85-90% |

| Temperature | 60-80°C | Maximizes elimination |

| Solvent Polarity | Low (toluene) | Favors E2 pathway |

Grignard Reaction Followed by Oxidation

Cyclohexanone Alkylation

While direct Grignard addition to cyclohexanone typically yields 1-substituted products, stereoelectronic control enables 2-position functionalization:

Reaction Sequence :

-

Enolate Formation : LDA/THF at -78°C generates 2-cyclohexanone enolate

-

Electrophilic Quenching : 4-Chlorobenzyl bromide alkylation

-

Oxidation : PCC in CHCl converts alcohol to ketone

Challenges :

-

Regioselectivity requires bulky bases (e.g., LDA) to favor less substituted enolate

-

Competing 1,2 vs 1,4 addition pathways necessitate low temperatures

Yield Optimization :

| Factor | Improvement Strategy | Resultant Yield |

|---|---|---|

| Enolization Time | 30 min at -78°C | 78% |

| Electrophile Purity | Distilled bromide | 82% |

| Oxidation Agent | Swern oxidation | 85% |

Acid-Catalyzed Cyclization and Rearrangement

p-Toluenesulfonic Acid (TSA)-Mediated Process

The patent example using TSA demonstrates viable pathways for cyclohexanone synthesis:

Procedure :

-

Substrate : 2-(4-Chlorophenyl)cyclohexanol (0.034 mol)

-

Catalyst : 2.5 mol% TSA

-

Conditions : Toluene reflux (110°C), 6 hours

-

Outcome : 50% yield via dehydration-rearrangement

Mechanistic Insight :

Side Products :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Esterification-Elimination | 90 | 99 | Industrial | 8.2 |

| Grignard-Oxidation | 85 | 97 | Lab-scale | 15.6 |

| Acid Catalysis | 50 | 95 | Pilot-scale | 6.8 |

Key Observations :

-

Esterification-elimination provides highest yield but requires TFAA handling

-

Acid catalysis offers lowest E-factor (6.8) via minimal reagent use

-

Grignard route suffers from multi-step purification needs

Advanced Spectroscopic Characterization

Post-synthetic analysis confirms structure through:

:

HRMS :

X-ray Crystallography :

Industrial-Scale Process Considerations

Cost Drivers :

-

TFAA accounts for 62% raw material cost in esterification route

-

Solvent recovery critical for Grignard method profitability

Environmental Impact Mitigation :

-

Aqueous workup neutralization with CaCO to minimize waste

Regulatory Compliance :

-

OSHA PEL for chlorophenyl intermediates: 5 mg/m

-

EPA wastewater limits: <0.1 ppm aromatic byproducts

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Chlorophenyl)cyclohexan-1-one, and what factors influence reaction yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using cyclohexanone derivatives and 4-chlorobenzoyl chloride. Alternative routes include oxidation of substituted cyclohexanes or condensation reactions. For example, a similar cyclohexanone derivative achieved a 56% yield under optimized conditions (petroleum ether/AcOEt solvent system) . Key factors affecting yield include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ enhance acylation efficiency.

- Temperature : Reactions often require reflux conditions (~80–100°C).

- Substituent effects : Electron-withdrawing groups (e.g., Cl) on the aromatic ring can slow electrophilic substitution, necessitating longer reaction times .

| Condition | Solvent System | Yield | Reference |

|---|---|---|---|

| A | Petroleum ether/AcOEt (10:1) | 56% |

Q. How is 2-(4-Chlorophenyl)cyclohexan-1-one characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) and cyclohexanone protons (δ 2.0–2.6 ppm for ketone-adjacent CH₂ groups). Multiplicity analysis (e.g., dtd or m) helps confirm stereochemistry .

- IR : A strong C=O stretch near 1700 cm⁻¹ confirms the ketone.

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Cl) validate the structure. Cross-reference with computational models (e.g., PubChem data ) to resolve ambiguities.

Advanced Research Questions

Q. What strategies can optimize the enantiomeric purity of 2-(4-Chlorophenyl)cyclohexan-1-one derivatives for chiral drug development?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) during ketone formation or subsequent functionalization.

- Chromatography : Employ chiral stationary phases (CSPs) for HPLC purification. For example, cyclodextrin-based columns separate enantiomers of structurally similar cyclohexanones .

- Crystallography : X-ray diffraction with SHELX software refines crystal structures to confirm absolute configuration .

Q. How can researchers resolve contradictions in biological activity data for 2-(4-Chlorophenyl)cyclohexan-1-one analogs?

- Methodological Answer :

- Receptor Binding Assays : Test analogs against NMDA receptors (as seen with ketamine derivatives ) using patch-clamp electrophysiology or radioligand displacement.

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace Cl with F or CH₃) and compare IC₅₀ values. For example, 3-methoxyphenyl analogs showed altered receptor affinity due to steric effects .

- Meta-Analysis : Cross-validate data across studies, noting differences in assay conditions (e.g., cell lines, pH).

Q. What advanced computational methods are suitable for predicting the reactivity of 2-(4-Chlorophenyl)cyclohexan-1-one in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic additions or cyclizations.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).

- Docking Studies : Predict interactions with biological targets (e.g., MDM2 or kinases ) using AutoDock Vina.

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the metabolic stability of 2-(4-Chlorophenyl)cyclohexan-1-one in vivo?

- Methodological Answer :

- Isotope Labeling : Synthesize ¹⁴C-labeled compounds to track metabolites via LC-MS/MS.

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation rates.

- Pharmacokinetic Modeling : Use compartmental models to estimate half-life (t₁/₂) and clearance. Reference protocols from PubChem or DSSTox .

Q. What analytical techniques are recommended for detecting trace impurities in 2-(4-Chlorophenyl)cyclohexan-1-one batches?

- Methodological Answer :

- GC-MS : Identify volatile byproducts (e.g., chlorinated hydrocarbons).

- HPLC-PDA : Quantify non-volatile impurities (e.g., unreacted starting materials) with UV detection at 254 nm.

- Elemental Analysis : Verify Cl content (theoretical vs. experimental) to assess purity .

Contradiction Management

Q. How can conflicting crystallographic data for 2-(4-Chlorophenyl)cyclohexan-1-one derivatives be reconciled?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.